1,3-Dimethylbutylamine, also known as 4-methylpentan-2-amine, is a primary aliphatic amine featuring a branched six-carbon chain. Its core value in industrial and research settings stems from its function as a versatile chemical intermediate and building block for amine-functional derivatives, particularly in organic synthesis and the formulation of specialty materials. Key procurement-relevant properties include a distinctively low boiling point among C6 amine isomers and slight solubility in water, which contrasts with more common linear or cyclic analogs.
While 1,3-Dimethylbutylamine shares a similar basicity (pKa ≈ 11.0) with its common isomers like n-hexylamine (pKa ≈ 10.6) and analogs like cyclohexylamine (pKa ≈ 10.6), this electronic similarity is misleading from a procurement and process chemistry standpoint. Substituting with a linear or cyclic amine fundamentally alters two critical, non-interchangeable properties: steric hindrance and volatility. The specific branching of 1,3-Dimethylbutylamine creates a unique steric profile around the nitrogen atom, influencing reaction kinetics and selectivity in synthesis. More critically, its boiling point is over 20°C lower than that of its linear and cyclic counterparts, a significant difference that dictates reaction conditions, energy costs, and the feasibility of purification by distillation. These factors make it a specific choice for processes where controlled volatility and moderate steric bulk are required.
1,3-Dimethylbutylamine offers a significant processability advantage due to its lower boiling point compared to other C6 amine isomers and analogs. Its boiling point of 108–110 °C is more than 20 °C lower than that of linear n-hexylamine (131–132 °C) and the common cyclic substitute, cyclohexylamine (134.5 °C). It is also substantially more volatile than its close structural analog, 1,3-dimethylamylamine (DMAA), which boils at 130-135 °C.
| Evidence Dimension | Boiling Point (°C) at atmospheric pressure |
| Target Compound Data | 108–110 °C |
| Comparator Or Baseline | n-Hexylamine: 131–132 °C | Cyclohexylamine: 134.5 °C | 1,3-Dimethylamylamine: 130-135 °C |
| Quantified Difference | 21–26 °C lower than common C6 amine substitutes |
| Conditions | Standard atmospheric pressure (760 mmHg) |
This lower boiling point allows for easier removal from reaction mixtures via distillation at lower temperatures, reducing energy costs and minimizing thermal degradation of sensitive products.
The procurement of 1,3-dimethylbutylamine is often driven by its unique steric profile, which is essential for its role as a precursor in targeted syntheses, such as the preparation of pharmaceutical intermediates. Unlike the unhindered linear chain of n-hexylamine or the rigid, symmetric structure of cyclohexylamine, the 4-methylpentan-2-yl group provides a specific, moderately hindered environment around the amine. This defined branching is critical for controlling the stereochemical and conformational properties of downstream products, a factor that cannot be replicated by simple isomers.
| Evidence Dimension | Molecular Structure and Steric Hindrance |
| Target Compound Data | Branched, asymmetric C6 chain (4-methylpentan-2-yl) |
| Comparator Or Baseline | n-Hexylamine: Linear, unhindered C6 chain | Cyclohexylamine: Cyclic, rigid C6 ring |
| Quantified Difference | Qualitative difference in 3D structure and steric access to the nitrogen atom |
| Conditions | Use as a nucleophile or building block in organic synthesis |
For synthesizing complex molecules where the amine-derived moiety influences biological activity or material properties, selecting this specific branched isomer is non-negotiable for achieving the target structure.
In multi-step organic syntheses where excess amine must be removed under mild conditions, the low boiling point (108-110 °C) of 1,3-dimethylbutylamine makes it the right choice over less volatile isomers like n-hexylamine or cyclohexylamine. This is particularly relevant in the production of thermally sensitive pharmaceutical or agrochemical intermediates.
When the final product's performance (e.g., bioactivity, solubility, or polymer properties) depends on the specific shape and size of the amine substituent, 1,3-dimethylbutylamine is selected. Its defined 4-methylpentan-2-yl structure provides a distinct steric and conformational profile that cannot be achieved with linear or cyclic analogs.
As a primary amine, it can serve as a component in rubber vulcanization accelerator systems or as a curing agent for epoxy resins. Its specific volatility and reactivity profile, when compared to substitutes like cyclohexylamine, can be used to fine-tune scorch times and cure rates in specialty rubber or polymer formulations.
Flammable;Corrosive;Irritant